molecular formula C32H46O16 B1177038 5,6-carboxyseminaphthofluorescein CAS No. 151820-33-6

5,6-carboxyseminaphthofluorescein

Cat. No.: B1177038
CAS No.: 151820-33-6
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Description

5,6-Carboxyseminaphthofluorescein is a fluorescent pH indicator used in various scientific applications. It is known for its ability to emit fluorescence in response to pH changes, making it a valuable tool in biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-carboxyseminaphthofluorescein typically involves the reaction of naphthofluorescein with carboxylic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Carboxyseminaphthofluorescein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the fluorescence properties of the compound.

    Substitution: Substitution reactions can modify the functional groups attached to the naphthofluorescein core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroquinones .

Scientific Research Applications

5,6-Carboxyseminaphthofluorescein is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a pH indicator in various chemical reactions and processes.

    Biology: The compound is employed in cellular imaging and pH monitoring within biological systems.

    Medicine: It is used in diagnostic assays and as a marker in medical imaging.

    Industry: The compound finds applications in the development of sensors and analytical devices.

Mechanism of Action

The mechanism by which 5,6-carboxyseminaphthofluorescein exerts its effects involves the interaction of its fluorescent moiety with the surrounding environment. The compound’s fluorescence changes in response to pH variations, allowing it to act as a sensitive pH indicator. The molecular targets and pathways involved include the interaction with hydrogen ions and the subsequent changes in the electronic structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    5,6-Carboxyfluorescein: Another fluorescent pH indicator with similar properties but different structural features.

    Naphthofluorescein: A related compound with distinct fluorescence characteristics.

    Fluorescein: A widely used fluorescent dye with applications in various fields

Uniqueness

5,6-Carboxyseminaphthofluorescein is unique due to its specific fluorescence response to pH changes, making it particularly useful in applications requiring precise pH monitoring. Its structural features also allow for modifications that can enhance its properties for specific uses .

Properties

CAS No.

151820-33-6

Molecular Formula

C32H46O16

Molecular Weight

0

Synonyms

5,6-carboxyseminaphthofluorescein

Origin of Product

United States

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